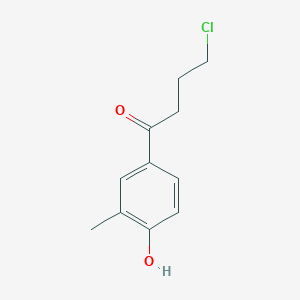
4-Chloro-1-(4-hydroxy-3-methylphenyl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(4-hydroxy-3-methylphenyl)butan-1-one is an organic compound with the molecular formula C11H13ClO2 It is a chlorinated derivative of butanone, featuring a hydroxy and methyl-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(4-hydroxy-3-methylphenyl)butan-1-one typically involves the chlorination of 1-(4-hydroxy-3-methylphenyl)butan-1-one. This can be achieved through the reaction of the precursor with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-Chloro-1-(4-hydroxy-3-methylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-chloro-1-(4-hydroxy-3-methylphenyl)butan-2-one.
Reduction: Formation of 4-chloro-1-(4-hydroxy-3-methylphenyl)butanol.
Substitution: Formation of 4-amino-1-(4-hydroxy-3-methylphenyl)butan-1-one or 4-thio-1-(4-hydroxy-3-methylphenyl)butan-1-one.
科学的研究の応用
4-Chloro-1-(4-hydroxy-3-methylphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Chloro-1-(4-hydroxy-3-methylphenyl)butan-1-one involves its interaction with specific molecular targets. The hydroxy and chloro groups enable the compound to form hydrogen bonds and engage in electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Chloro-1-(4-fluorophenyl)butan-1-one: Similar structure but with a fluorine atom instead of a hydroxy group.
4-Chloro-1-(4-methylphenyl)butan-1-one: Lacks the hydroxy group, affecting its reactivity and biological activity.
4-Chloro-1-(4-hydroxyphenyl)butan-1-one: Similar but without the methyl group, influencing its chemical properties.
Uniqueness
4-Chloro-1-(4-hydroxy-3-methylphenyl)butan-1-one is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
113425-30-2 |
|---|---|
分子式 |
C11H13ClO2 |
分子量 |
212.67 g/mol |
IUPAC名 |
4-chloro-1-(4-hydroxy-3-methylphenyl)butan-1-one |
InChI |
InChI=1S/C11H13ClO2/c1-8-7-9(4-5-10(8)13)11(14)3-2-6-12/h4-5,7,13H,2-3,6H2,1H3 |
InChIキー |
QVDXEHJNYJETPX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)CCCCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate](/img/structure/B14298192.png)
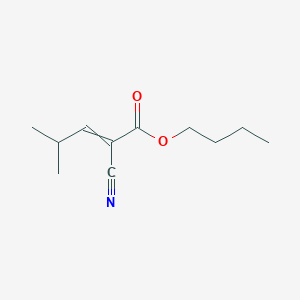
![4-{[3-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazol-5-yl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B14298203.png)

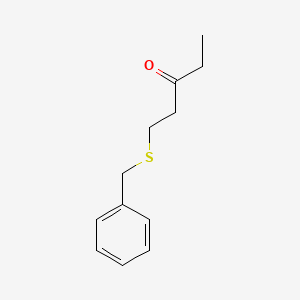

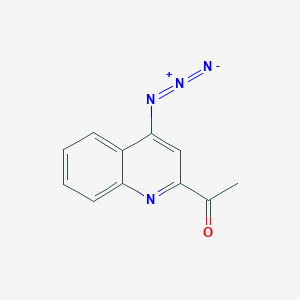
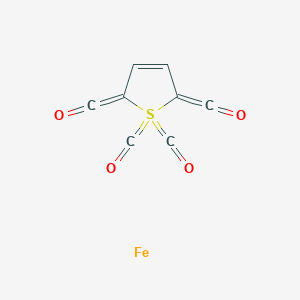

![4-Hydrazinyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B14298262.png)
![2-{[(Benzyloxy)carbonyl]amino}pent-2-enedioic acid](/img/structure/B14298270.png)
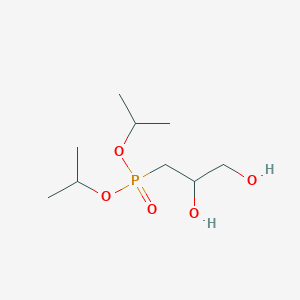
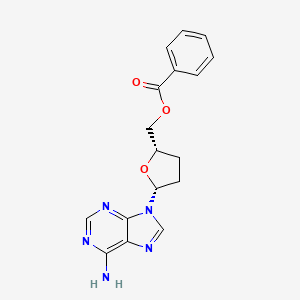
![1,1'-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one]](/img/structure/B14298291.png)
